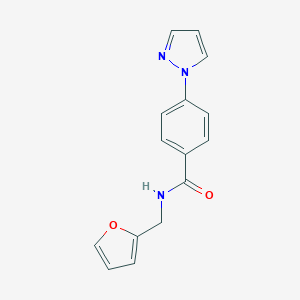
2,7-Dimethoxy-9-(vinylsulfonyl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxy-9-(vinylsulfonyl)acridine, also known as DAVA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties.
Applications De Recherche Scientifique
2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition to its cytotoxic effects, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of novel anticancer drugs.
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine induces DNA damage and triggers the apoptotic pathway in cancer cells. This mechanism is similar to that of other topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects
In addition to its anticancer properties, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine has been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for drug development. However, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is also highly toxic to normal cells, which limits its use in preclinical studies. Moreover, its mechanism of action is not fully understood, which hinders its clinical development.
Orientations Futures
Despite the limitations, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine holds great promise as a potential anticancer agent. Future research should focus on improving its selectivity towards cancer cells and elucidating its mechanism of action. In addition, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance its therapeutic efficacy and reduce its toxicity to normal cells. Other potential applications of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine, such as its use as an anti-inflammatory and antioxidant agent, should also be explored.
Conclusion
In conclusion, 2,7-Dimethoxy-9-(vinylsulfonyl)acridine is a synthetic compound that has shown great potential as an anticancer agent. Its potent cytotoxic activity, induction of apoptosis, and inhibition of DNA topoisomerase II make it a promising candidate for the development of novel anticancer drugs. Despite its limitations, future research on 2,7-Dimethoxy-9-(vinylsulfonyl)acridine may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine involves the reaction of 2,7-dimethoxyacridine with vinylsulfone in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to achieve high yields of 2,7-Dimethoxy-9-(vinylsulfonyl)acridine with good purity.
Propriétés
Nom du produit |
2,7-Dimethoxy-9-(vinylsulfonyl)acridine |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
9-ethenylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H15NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h4-10H,1H2,2-3H3 |
Clé InChI |
FETZQIOHMSCAJT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)C=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)



![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)